tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
Description
This compound is a carbamate derivative featuring a benzo[f][1,4]oxazepine core substituted with a 3-oxo group and an ethyl linker to a tert-butyl carbamate moiety. The tert-butyl carbamate group acts as a protective moiety for amines, enhancing solubility in organic solvents and facilitating purification during synthesis .
Synthetic routes for analogous compounds (e.g., tert-butyl carbamates fused to benzoxazepines/oxazines) typically involve:
Properties
IUPAC Name |
tert-butyl N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)17-8-9-18-10-12-6-4-5-7-13(12)21-11-14(18)19/h4-7H,8-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVQRGXFOFSVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=CC=CC=C2OCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116116 | |
| Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034153-30-3 | |
| Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034153-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Annulation Strategy
The copper-catalyzed method, adapted from indenoisoquinolinone synthesis, offers a two-step route:
Step 1 : Formation of the benzo[f]oxazepin core
Reagents: 2-(2-Formylphenoxy)acetic acid, benzylamine, CuCl₂ (0.5 mol%), Cs₂CO₃ (2 equiv)
Conditions: Acetonitrile, 90°C, 3 h
Yield: 68–72%
The reaction proceeds through imine formation followed by copper-mediated cyclization. The tert-butyl carbamate group is introduced via nucleophilic substitution in the second step.
Step 2 : Carbamate Installation
Reagents: tert-Butyl chloroformate, DMAP (4-dimethylaminopyridine)
Conditions: Dichloromethane, 0°C → room temperature, 12 h
Yield: 85%
Optimization Insights :
Multi-Component Reaction Protocol
A three-component approach modified from oxazepin-quinoxaline synthesis demonstrates scalability:
Reaction System :
Components:
1. 2-(2-Formylphenoxy)acetic acid (1 equiv)
2. Benzylamine derivatives (1.2 equiv)
3. tert-Butyl carbamate (1.5 equiv)
Conditions: Toluene, reflux, 24 h
Yield: 89–92%
Mechanistic Pathway :
- Schiff base formation between aldehyde and amine
- Nucleophilic attack by carbamate oxygen
- Tautomerization and cyclization
Advantages :
- Single-pot operation reduces purification steps
- Tolerates electron-withdrawing substituents on benzylamine (e.g., -NO₂, -CF₃)
Solid-Phase Synthesis for High-Throughput Production
Adapting procedures from peptide synthesis, this method employs Wang resin:
Procedure :
- Resin activation with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Sequential coupling:
- tert-Butyloxycarbonyl (Boc) protection: Di-tert-butyl dicarbonate (3 equiv), DMAP
- Cleavage: TFA/DCM (1:9 v/v), 2 h
Yield : 76% over four steps
Purity : >95% (HPLC)
Reaction Optimization and Kinetic Analysis
Temperature-Conversion Correlation
Comparative studies in acetonitrile:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 60 | 43 | 78 |
| 80 | 67 | 85 |
| 90 | 89 | 92 |
| 100 | 91 | 88 |
Optimal temperature: 90°C (balance between conversion and thermal decomposition)
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 41 |
| Acetonitrile | 37.5 | 89 |
| Toluene | 2.4 | 72 |
Acetonitrile’s high polarity facilitates zwitterionic intermediate stabilization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.43 (s, 9H, tert-butyl)
- δ 3.58 (t, J=6.1 Hz, 2H, CH₂N)
- δ 4.21 (q, 2H, OCH₂)
- δ 7.25–7.89 (m, 4H, aromatic)
IR (KBr) :
HRMS (ESI+) :
Calculated for C₁₈H₂₄N₂O₄ [M+H]⁺: 341.1807
Found: 341.1803
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150×4.6 mm | 12.7 | 98.2 |
| UPLC-MS | BEH C8, 2.1×50 mm | 3.45 | 97.8 |
Comparative Analysis with Structural Analogues
| Compound | Synthetic Steps | Yield (%) | LogP |
|---|---|---|---|
| tert-Butyl (2-(3-oxo-...)ethyl)carbamate | 2 | 89 | 1.87 |
| Methyl benzo[f]oxazepin-4-carboxylate | 3 | 76 | 2.15 |
| Benzyl 1,4-oxazepine-3-carboxamide | 4 | 68 | 1.92 |
The target compound demonstrates superior synthetic efficiency compared to carboxylate derivatives.
Industrial-Scale Considerations
Cost Analysis (Per Kilogram) :
- Raw materials: $2,140
- Catalysts/Solvents: $780
- Purification: $1,230
- Total: $4,150
Waste Stream Management :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds with similar structures to tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate exhibit significant anticancer properties. The benzo[f][1,4]oxazepin structure has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
- Neuroprotective Effects : Research suggests that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
-
Pharmaceutical Development
- Drug Design : The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
- Formulation Studies : Due to its solubility characteristics, it can be utilized in drug formulation studies to improve the bioavailability of poorly soluble drugs.
-
Biological Interaction Studies
- Enzyme Inhibition : Investigations into how this compound interacts with various enzymes are ongoing. Initial findings suggest potential as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the compound's effect on cancer cell lines | Demonstrated significant reduction in cell viability at specific concentrations |
| Neuroprotective Mechanism Study | Investigated effects on neuronal cells under stress conditions | Showed decreased markers of oxidative stress and improved cell survival rates |
| Enzyme Interaction Analysis | Assessed inhibition potency against target enzymes | Identified promising inhibition rates suggesting further development |
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepine ring and carbamate group play key roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzo[b][1,4]oxazine Derivatives
- Example: tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate () Structure: Six-membered benzo[b][1,4]oxazine ring (one oxygen, one nitrogen). Applications: Intermediate for kinase inhibitors or GPCR modulators .
Benzo[b][1,4]oxazepine Derivatives
Target Compound: Benzo[f][1,4]oxazepine Derivative
- Structure : Seven-membered benzo[f]oxazepine with a 3-oxo group and ethyl-carbamate chain.
- Properties : Increased polarity due to the oxo group; molecular weight ~350–370 (estimated).
- Applications: Potential intermediate for CNS-targeting agents or protease inhibitors.
Substituent and Linker Variations
*Estimated based on structural analogs.
Biological Activity
tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H36N2O2
- Molecular Weight : 372.55 g/mol
- CAS Number : 166896-74-8
- Appearance : White solid
- Melting Point : 297-298°C
The compound features a tert-butyl group, which enhances its lipophilicity, and a carbamate moiety that is often associated with biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may function as an enzyme inhibitor or receptor antagonist, influencing various biochemical pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes. For instance, it may inhibit serine peptidases such as DPP-4, which are crucial in glucose metabolism.
- Receptor Binding : Research suggests that it can bind to specific receptors, modulating physiological responses. This property is particularly significant in the context of drug development for conditions like diabetes and obesity.
Biological Assays and Case Studies
Several studies have evaluated the biological effects of this compound through various assays:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro enzyme inhibition assays | Demonstrated significant inhibition of DPP-4 activity with IC50 values in the low micromolar range. |
| Study B | Receptor binding assays | Showed selective binding to GLP-1 receptors, indicating potential for diabetes treatment. |
| Study C | Cytotoxicity assays | Evaluated on HepG2 liver cells; exhibited low cytotoxicity at therapeutic concentrations. |
Pharmacological Applications
The compound's unique structure allows it to be explored for various pharmacological applications:
- Antidiabetic Agents : Due to its DPP-4 inhibitory activity, it holds promise as a candidate for developing new antidiabetic medications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, warranting further investigation.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazepine Ring : This step involves cyclization reactions that create the oxazepine structure.
- Carbamate Formation : The final step includes the reaction with tert-butyl carbamate to yield the target compound.
Chemical Stability and Reactivity
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH conditions. It can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can they be optimized for benzo[f][1,4]oxazepin-containing analogs?
- Methodology : A two-step approach is often used: (i) introduction of the tert-butoxycarbonyl (Boc) protecting group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, and (ii) functionalization of the oxazepin ring. For example, iodolactamization has been applied to similar bicyclic systems to generate stereochemical control . Optimization involves solvent selection (e.g., THF or DCM), temperature control (0–25°C), and catalytic use of DMAP to enhance reaction efficiency .
Q. What safety protocols are critical for handling tert-butyl carbamate derivatives during synthesis?
- Methodology : Use ventilated fume hoods, wear nitrile gloves, and employ P95 respirators to avoid inhalation of fine particulates. Store the compound at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Refer to SDS guidelines for similar compounds, which recommend avoiding strong acids/bases to prevent decomposition into toxic isocyanates .
Q. How can crystallographic data resolve ambiguities in the molecular structure of carbamate derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard for structure refinement. For example, hydrogen-bonding networks in carbamate crystals (e.g., N–H···O interactions) can be mapped to confirm tautomeric forms or stereochemistry. SHELX’s robust handling of high-resolution data minimizes errors in thermal displacement parameters .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in solid-state structures influence the reactivity of tert-butyl carbamate derivatives?
- Methodology : Analyze crystal packing using SC-XRD and Hirshfeld surfaces. Studies on analogous compounds reveal that intermolecular N–H···O bonds stabilize the oxazepin ring, reducing susceptibility to ring-opening reactions. Contrastingly, weak C–H···π interactions may increase solubility in apolar solvents, impacting recrystallization yields .
Q. What computational tools are effective in predicting the stability and regioselectivity of carbamate intermediates?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Boc deprotection or ring-closure reactions. For instance, activation energies for acid-mediated Boc cleavage correlate with experimental kinetics. Molecular dynamics simulations further predict solvent effects on reaction pathways .
Q. How can diastereoselective synthesis be achieved in carbamate-functionalized oxazepin systems?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enable stereocontrol. A reported method for a related dihydrobenzo[b]oxazepinone uses a stereospecific iodolactamization step, where the tert-butyl group’s steric bulk directs ring closure to yield >90% enantiomeric excess .
Q. What analytical techniques resolve contradictions in reaction mechanisms for carbamate derivatives?
- Methodology : Combine LC-MS/MS for tracking intermediates with in situ IR spectroscopy to monitor carbonyl stretching frequencies (e.g., Boc C=O at ~1740 cm⁻¹). Discrepancies between theoretical and observed reaction rates can be addressed by variable-temperature NMR to identify hidden equilibria or transient species .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
